molecular formula C10H8N2O2 B1589226 4,5-Dimethoxyphthalonitrile CAS No. 88946-67-2

4,5-Dimethoxyphthalonitrile

Cat. No. B1589226
CAS RN: 88946-67-2
M. Wt: 188.18 g/mol
InChI Key: BDSTWWJVHJRQHV-UHFFFAOYSA-N
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Description

4,5-Dimethoxyphthalonitrile is a chemical compound with the molecular formula C10H8N2O2 . It has an average mass of 188.183 Da and a monoisotopic mass of 188.058578 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two cyano groups and two methoxy groups .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 188.19 .

Scientific Research Applications

Photodynamic Activity and Cancer Research

  • Amphiphilic Zinc(II) Phthalocyanines : A study involved the treatment of 4,5-dichlorophthalonitrile to synthesize compounds with potential in photodynamic therapy for cancer. These compounds showed significant photocytotoxicity against human cancer cells, highlighting their potential in medical applications (Duan et al., 2010).

Chemical Synthesis and Characterization

  • Synthesis of Octaalkynylphthalocyanines : Another study described the synthesis of various derivatives of 4,5-dialkynylphthalonitriles. These compounds showed significant chemical shifts in their NMR spectra, indicating potential use in chemical analysis and synthesis (Terekhov et al., 1996).
  • Phthalocyanine Synthesis : Research focused on the use of 4,5-dimethoxyphthalonitrile in the synthesis of multisubstituted phthalonitriles for phthalocyanine synthesis. This highlights its role in creating complex organic compounds with potential applications in materials science (Wang et al., 2004).

Sensing and Electronic Properties

  • Lutetium(III) Phthalocyanine : A novel lutetium(III) phthalocyanine was synthesized using this compound, showing potential in gas sensing and electronic applications (Ceyhan et al., 2007).
  • Electrochemistry and Gas Sensing : Studies explored the electrochemical and gas sensing properties of novel metallophthalocyanines derived from this compound. These findings could contribute to advancements in sensor technology and materials science (Çimen et al., 2014).

Environmental Monitoring

  • Fluorescent Probe for Ammonium Detection : 4,5-Dimethoxyphthalaldehyde, a derivative of this compound, was synthesized as a fluorescent probe for detecting ammonium in environmental waters. This development is significant for environmental monitoring and analysis (Zhang et al., 2018).

Mechanism of Action

The mechanism of action of 4,5-Dimethoxyphthalonitrile is not clear as it is not typically associated with biological activity. It’s primarily used in chemical synthesis .

Safety and Hazards

4,5-Dimethoxyphthalonitrile is associated with certain hazards. The safety information includes pictograms GHS07, signal word warning, and hazard statements H302-H315-H319-H335. Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

4,5-dimethoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSTWWJVHJRQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446787
Record name 1,2-Benzenedicarbonitrile, 4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88946-67-2
Record name 1,2-Benzenedicarbonitrile, 4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 106 g (0.36 mols) of 1.2-dibromo-4.5-dimethoxy-benzene, 98 g (1.06 mols) of copper cyanide and 300 ml of dimethylformamide is brought to reflux for five hours, then the mixture is cooled and is poured into 500 ml of 30% ammonia. The residue is again mixed for 10 minutes, then is filtered and washed with water and dried. The product is extracted by ether for 24 hours by using a Soxhlet device and the solvent is evaporated. Thus, 40 g of 1.2-dicyano-4.5 dimethoxybenzene is obtained in the form of white flakes, which corresponds to a yield of 58%.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What synthetic routes are available to obtain diversely substituted phthalonitriles starting from 4,5-Dimethoxyphthalonitrile?

A1: The research by [] highlights two main synthetic routes starting from this compound to achieve diversely substituted phthalonitriles:

  • Electrophilic Aromatic Substitution: this compound can undergo electrophilic aromatic substitution with dibromoisocyanuric acid to yield 3,6-dibromo-4,5-dimethoxyphthalonitrile. This dibromo derivative serves as a versatile intermediate for further functionalization. []
  • Coupling Reactions: The 3,6-dibromo-4,5-dimethoxyphthalonitrile obtained in the previous step can be further reacted with organotin reagents like tri(n-butyl)phenylylethynyltin or tri(n-butyl)vinyltin in the presence of a nickel catalyst. This reaction leads to the introduction of phenylethynyl or vinyl groups at the 3 and 6 positions of the phthalonitrile ring. []

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